
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione
説明
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C14H16O4 . It has a molecular weight of 248.28 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two carbonyl groups at the 1 and 3 positions and a 2,5-dimethoxyphenyl group at the 5 position .Physical and Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
Synthetic Transformations and Reactivity
Bis(1-cyclohexen-3-on-1-oxy)silanes Synthesis : Cyclohexane-1,3-dione reacts with chlorosilanes in the presence of triethylamine to form bis(1-cyclohexene-3-on-1-oxy)ditbutylsilanes, showcasing its reactivity towards silyl-enol formation. This reaction demonstrates the utility of cyclohexane-1,3-dione in synthesizing silyl-enole ethers, a key intermediate in various organic transformations (Dietz et al., 2007).
Formation of Spirocyclic Diketones : Utilizing cyclohexane-1,3-dione in reactions with silanes under specific conditions leads to the formation of spirocyclic diketones, illustrating the compound's potential in creating complex cyclic structures useful in materials science and synthetic chemistry (Dietz et al., 2007).
Antimicrobial and Anticancer Activity : Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their in silico and in vitro antimicrobial and anticancer activities, showcasing the potential of these compounds in biomedical applications. The study emphasizes the synthetic versatility of cyclohexane-1,3-dione derivatives and their relevance in developing therapeutic agents (Chinnamanayakar et al., 2019).
Heterocycles Synthesis : Cyclohexane-1,3-dione derivatives serve as precursors in the synthesis of six-membered oxygen-containing heterocycles, underlining their utility in creating bioactive molecules with potential antiviral, antibacterial, and anticancer properties. This application highlights the compound's role in synthesizing natural products and bioactive molecules (Sharma et al., 2020).
Corrosion Inhibition : The study on 1,8-dioxooctahydroxanthene derivatives derived from cyclohexane-1,3-dione reveals their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This research demonstrates the potential industrial applications of cyclohexane-1,3-dione derivatives in protecting metals from corrosion (Maleki et al., 2016).
生化学分析
Biochemical Properties
5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as thiol peroxidases and transcription factors like Yap1 . These interactions often involve the formation of reactive oxygen species (ROS), which can influence cellular redox states and signaling pathways. The nature of these interactions is typically characterized by the compound’s ability to modulate enzyme activity, either by acting as a substrate or an inhibitor.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with ROS can lead to changes in the expression of genes involved in antioxidant defenses and stress responses . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules, such as enzymes and transcription factors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the compound’s ability to generate ROS can result in the modification of cysteine residues in proteins, leading to changes in their activity and function . Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular redox states and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by enhancing antioxidant defenses and reducing oxidative stress. At higher doses, it can lead to toxic or adverse effects, such as cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as thiol peroxidases, which play a crucial role in detoxifying ROS and maintaining cellular redox balance . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability, which determine its ability to traverse cellular membranes and accumulate in target tissues.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a crucial role in directing the compound to its appropriate subcellular locations, thereby influencing its biological activity and efficacy.
特性
IUPAC Name |
5-(2,5-dimethoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-17-12-3-4-14(18-2)13(8-12)9-5-10(15)7-11(16)6-9/h3-4,8-9H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORAMGISNOTYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=O)CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652870 | |
| Record name | 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092288-84-0 | |
| Record name | 5-(2,5-Dimethoxyphenyl)cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


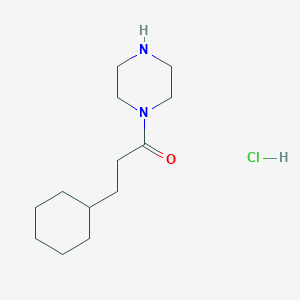
![1H-Pyrrolo[2,3-B]pyridine, 5-methyl-1-(phenylsulfonyl)-](/img/structure/B1452838.png)


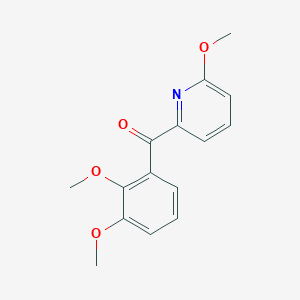

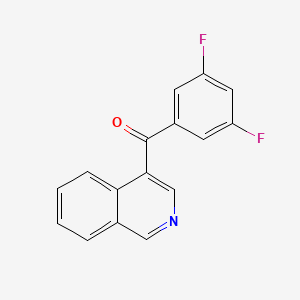
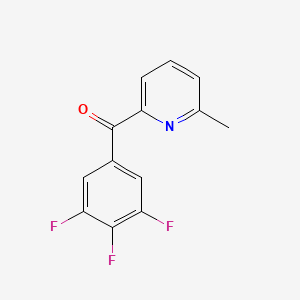
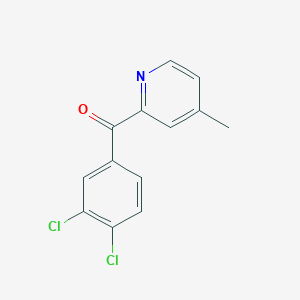



![N-[(1-ethyl-1H-indol-3-yl)methyl]propan-2-amine](/img/structure/B1452852.png)

